molecular formula C14H17NO2 B241044 3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one

3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one

Cat. No. B241044
M. Wt: 231.29 g/mol
InChI Key: QNDAZYBZKBUSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is structurally similar to other synthetic cathinones, such as methylone and mephedrone, and is known for its potent stimulant effects. MDPV has gained popularity as a recreational drug due to its ability to induce euphoria, increased alertness, and heightened physical activity. However, it has also been associated with adverse effects such as agitation, psychosis, and even death.

Mechanism Of Action

MDPV acts as a reuptake inhibitor of the neurotransmitters dopamine and norepinephrine, leading to their increased concentration in the synaptic cleft. This results in the stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and physical activity.

Biochemical And Physiological Effects

MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with the release of stress hormones such as cortisol and adrenaline. In addition, MDPV has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages And Limitations For Lab Experiments

MDPV has been used extensively in lab experiments to investigate its effects on the central nervous system and potential therapeutic applications. Its potency and selectivity for dopamine and norepinephrine transporters make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and adverse effects limit its usefulness in certain types of experiments.

Future Directions

There are several areas of future research that could be pursued in relation to MDPV. One area of interest is the development of new therapeutic agents based on the structure of MDPV, with potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction for research could be the investigation of the long-term effects of MDPV use, particularly in relation to its potential for neurotoxicity and addiction. Further studies could also explore the mechanisms underlying MDPV's effects on the central nervous system, with the goal of developing more targeted and effective treatments for psychiatric disorders.

Synthesis Methods

The synthesis of MDPV involves several steps, starting with the preparation of the precursor compound 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This is achieved through the reaction of safrole with hydroiodic acid and red phosphorus. MDP2P is then converted to MDPV through a series of chemical reactions involving piperidine and benzofuran.

Scientific Research Applications

MDPV has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One area of research has been the investigation of MDPV's effects on the central nervous system, particularly its ability to interact with dopamine and norepinephrine transporters. Studies have also explored the potential use of MDPV as a treatment for certain psychiatric disorders, such as depression and anxiety.

properties

Product Name

3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H17NO2/c1-10-6-8-15(9-7-10)13-11-4-2-3-5-12(11)14(16)17-13/h2-5,10,13H,6-9H2,1H3

InChI Key

QNDAZYBZKBUSHE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2

Canonical SMILES

CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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